1,1,1-Trifluoro-3-iodopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-3-iodopentane is a halogenated hydrocarbon . It is a common organic compound that is widely used in scientific experiments.

Molecular Structure Analysis

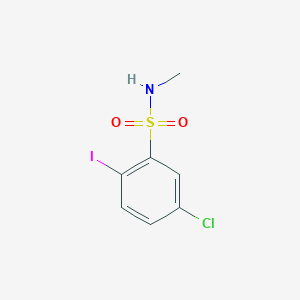

The molecular formula of 1,1,1-Trifluoro-3-iodopentane is C5H8F3I . Its molecular weight is 252.02 .Chemical Reactions Analysis

In a study, the photochemically-initiated addition of trifluoroiodomethane to but-2-ene resulted in the major product being the 1:1 adduct 2-iodo-3-trifluoromethylbutane . This suggests that 1,1,1-Trifluoro-3-iodopentane could potentially be involved in similar reactions.Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-iodopentane is a liquid at ambient temperature . Its density at 25°C is 1.9110g/cm³ .Aplicaciones Científicas De Investigación

Photochemical and Thermal Reactions

1,1,1-Trifluoro-3-iodopentane has been studied for its role in photochemically initiated reactions. For instance, when reacting with but-2-ene, it produces 2-iodo-3-trifluoromethylbutane as a major product. This indicates its potential in synthesizing complex organic compounds through photochemical processes (Davies, Haszeldine, & Tipping, 1980).

NMR Studies and Rotational Isomerism

The compound has been a subject of study in nuclear magnetic resonance (NMR) research, particularly in understanding rotational isomerism in fluoroacetones. This research contributes to a deeper understanding of molecular structures and the behavior of molecules under various conditions (Shapiro, Lin, & Johnston, 1973).

Addition to Unsaturated Systems

Studies have also explored the addition of free radicals to unsaturated systems using 1,1,1-Trifluoro-3-iodopentane. This research enhances our understanding of organic synthesis processes, particularly in the creation of complex organic molecules (Gregory, Haszeldine, & Tipping, 1971).

Synthesis of Fluorinated Compounds

The compound is utilized in the synthesis of fluorinated compounds such as epoxy ethers and olefination of perfluoroalkyl carboxylic esters. This has implications in the field of organic synthesis, providing pathways for creating various fluorinated organic compounds (Bégué, Bonnet-Delpon, & Kornilov, 2003).

Luminescence Studies in Ytterbium Complexes

The compound has been studied for its role in the luminescence of ytterbium(III) beta-diketonate complexes. These studies contribute to the field of inorganic chemistry, particularly in understanding the properties of rare earth metal complexes (Martín‐Ramos et al., 2013).

Vibrational Assignment and Molecular Structure

Research has also been conducted on the vibrational assignment and molecular structure of related compounds, contributing to the field of spectroscopy and molecular physics (Zahedi-Tabrizi et al., 2006).

Photoelectron Spectroscopy Studies

The high-resolution photoelectron spectra of compounds including 1,1,1-Trifluoro-3-iodopentane have been measured, contributing to our understanding of electronic structures and bonding in such molecules (Boschi & Salahub, 1974).

Safety And Hazards

The safety information for 1,1,1-Trifluoro-3-iodopentane includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-iodopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3I/c1-2-4(9)3-5(6,7)8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQYRCNQSYACAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-iodopentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373865.png)

![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)

![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)